molecular formula C26H24Cl2N6O4 B612089 Siremadlin CAS No. 1448867-41-1

Siremadlin

Cat. No. B612089
M. Wt: 555.416
InChI Key: AGBSXNCBIWWLHD-FQEVSTJZSA-N
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Description

Siremadlin, also known as HDM201, is an orally bioavailable human double minute 2 homolog (HDM2) inhibitor with potential antineoplastic activity . It inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 .


Molecular Structure Analysis

Siremadlin has a molecular formula of C26H24Cl2N6O4 and a molecular weight of 555.4 g/mol . Its IUPAC name is (4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one .


Physical And Chemical Properties Analysis

Siremadlin has a density of 1.5±0.1 g/cm^3, a boiling point of 736.5±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its molar refractivity is 143.4±0.5 cm^3, and it has a polar surface area of 103 Å^2 .

Scientific Research Applications

  • Clinical Activity in Acute Myeloid Leukemia (AML) : Siremadlin demonstrated clinical activity and was well-tolerated in patients with relapsed AML after allogeneic stem cell transplantation. It showed encouraging anti-leukemic activity as a single-agent therapy (Stein et al., 2021).

  • Treatment of Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia : A first-in-human Phase I study of Siremadlin in patients with advanced wild-type TP53 solid tumors and acute leukemia indicated its potential in treating these conditions. The study helped define recommended doses for future combination studies (Stein et al., 2021).

  • Combination with BCL-2 Inhibitor Venetoclax : Siremadlin, in combination with BCL-2 inhibitor venetoclax, showed promising results in patients with AML or High-Risk Myelodysplastic Syndrome (HR-MDS). This combination validates the MDM2-p53 interaction as a therapeutic target and supports further development in treating these conditions (Wei et al., 2021).

  • Potential in Post-Transplant Treatment : A study design assessing the safety and preliminary efficacy of Siremadlin in combination with donor lymphocyte infusions (DLIs) for AML post stem cell transplantation suggests its potential to enhance the graft-versus-leukemia effect and reduce relapse risk (Al-Atrash et al., 2022).

  • Synergistic Combination with MEK Inhibitors in Melanoma : Studies indicated that the combination of Siremadlin and trametinib, a MEK inhibitor, could be effective for melanoma treatment, demonstrating synergy in in vitro/in vivo settings (Witkowski et al., 2022; 2023).

  • Co-Targeting MDM2 and CDK4/6 in Liposarcoma : Combining Siremadlin with ribociclib, a CDK4/6 inhibitor, showed manageable toxicity and signs of antitumor activity in patients with well-differentiated or dedifferentiated liposarcoma (Abdul Razak et al., 2021).

Future Directions

Siremadlin has demonstrated single-agent anti-leukemic activity in relapsed refractory (R/R) acute myeloid leukemia (AML) and is being further investigated in combination studies .

properties

IUPAC Name

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBSXNCBIWWLHD-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siremadlin

CAS RN

1448867-41-1
Record name Siremadlin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448867411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siremadlin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Siremadlin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0282IF4JC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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